2-(2-Aminoethyl)piperidine 2HCl
Description
Historical Context and Structural Significance of the Piperidine (B6355638) Amine Moiety
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a structural motif found in a multitude of natural alkaloids and pharmaceuticals. wikipedia.orgnih.gov Its history is intertwined with the study of natural products, with piperidine itself first being isolated in 1850 from piperine, the compound responsible for the pungency of black pepper. wikipedia.org The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in drugs with diverse applications, including antipsychotics, opioids, and antihistamines. ijnrd.orgmdpi.com The presence of the amine group within the piperidine ring imparts basicity and allows for a wide range of chemical modifications, making it a versatile building block in drug design and organic synthesis. acs.org
Overview of Bifunctional Amine Scaffolds in Modern Chemical Research
Bifunctional amine scaffolds are organic molecules that possess two or more amine functional groups, which can be the same or different. These compounds are of immense interest in modern chemical research due to their ability to act as versatile ligands in coordination chemistry, as building blocks in the synthesis of complex molecules, and as functional components in materials. nih.gov The spatial arrangement and electronic properties of the amine groups can be tailored to achieve specific catalytic activities or material properties. wordpress.com Bifunctional amines are crucial in the development of catalysts for various transformations, including hydrogenations and C-C bond-forming reactions. nih.gov They also play a pivotal role in the construction of porous organic polymers for applications such as carbon dioxide capture. rsc.org The ability of these scaffolds to engage in multiple interactions, such as hydrogen bonding and metal coordination, makes them powerful tools in supramolecular chemistry and the design of functional materials. wordpress.comnih.gov
Academic Relevance of 2-(2-Aminoethyl)piperidine 2HCl in Synthetic Chemistry and Material Science
This compound, the dihydrochloride (B599025) salt of 2-(2-aminoethyl)piperidine, is a bifunctional amine that has garnered attention in both synthetic chemistry and material science. Its structure, featuring a primary amino group attached to an ethyl chain at the 2-position of a piperidine ring, allows it to act as a versatile building block and ligand.
In synthetic chemistry , this compound serves as a precursor for the synthesis of more complex molecules with potential biological activity. For instance, it has been used in the preparation of analogs of anticancer agents and inhibitors of various enzymes. chemicalbook.comchemicalbook.com The two distinct amine groups—a primary amine and a secondary amine within the piperidine ring—offer opportunities for selective functionalization, enabling the construction of diverse molecular architectures. d-nb.infonih.gov
In material science , the diamine nature of 2-(2-aminoethyl)piperidine makes it a valuable component for modifying polymers and creating new materials. smolecule.com It can be used to functionalize polymer beads, introducing amine groups that can serve as sites for further reactions or as active centers for catalysis. sigmaaldrich.comsigmaaldrich.com Furthermore, its ability to act as a bidentate ligand allows for the formation of coordination complexes with metal ions, leading to materials with interesting magnetic or catalytic properties. smolecule.com
Scope of Current Research Trajectories Involving the Compound
Current research involving 2-(2-aminoethyl)piperidine and its derivatives is multifaceted. One significant area of investigation is its application in medicinal chemistry. Researchers are exploring its use as a scaffold for the development of new therapeutic agents, including kinase inhibitors for cancer therapy and ligands for sigma receptors. d-nb.infonih.govnih.gov
Another active research direction is in the field of coordination chemistry. The ability of 2-(2-aminoethyl)piperidine to form stable complexes with various metals is being exploited to create novel catalysts and functional materials. smolecule.com Studies are focused on synthesizing and characterizing these metal complexes to understand their structural and electronic properties and to explore their potential applications in areas such as catalysis and materials with specific magnetic or optical properties.
Furthermore, the use of 2-(2-aminoethyl)piperidine in the development of functional polymers and materials continues to be an area of interest. Research is ongoing to incorporate this and similar diamine structures into porous organic frameworks and other polymeric systems to enhance their properties for applications like gas capture and separation. rsc.org
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H18Cl2N2 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
2-piperidin-2-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c8-5-4-7-3-1-2-6-9-7;;/h7,9H,1-6,8H2;2*1H |
InChI Key |
XDGXTRRVDMUJPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCN.Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Aminoethyl Piperidine and Its Derivatives
Established Preparative Routes for N-(2-Aminoethyl)piperidine
Several classical methods have been successfully employed for the synthesis of N-(2-aminoethyl)piperidine, a structurally related isomer of the target compound. These methods often serve as foundational strategies for the synthesis of other substituted piperidines.
Nucleophilic Substitution Reactions in Diamine Synthesis
Nucleophilic substitution is a fundamental and widely used method for the formation of carbon-nitrogen bonds, making it a cornerstone in the synthesis of diamines like N-(2-aminoethyl)piperidine. This approach typically involves the reaction of a piperidine (B6355638) derivative with a molecule containing a suitable leaving group. For instance, 1-(2-aminoethyl)piperidine is utilized in the modification of vinylbenzyl chloride/divinylbenzene gel copolymers and in the synthesis of nickel complexes. lookchem.comsigmaaldrich.com The reaction of 2-methoxy- and 2-acyloxypiperidines with silyl (B83357) enolates, catalyzed by metal triflates, provides an efficient route to 2-alkylated piperidine derivatives. acs.org The stereochemical outcome of these reactions can be influenced by the nature of the protecting groups on the piperidine ring. acs.org For example, 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine reacts with silyl enolates to yield predominantly cis-2-alkylated products, whereas 2,3-diacyloxy-N-benzyloxycarbonylpiperidines favor the formation of trans products. acs.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Key Feature |
| 2-methoxy- or 2-acyloxypiperidines | Silyl enolates | Metal triflates (e.g., Sc(OTf)₃, Sn(OTf)₂, Cu(OTf)₂) | 2-Alkylated piperidines | Diastereoselective substitution |
| 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine | Silyl enolates | Metal triflates | cis-2-Alkylated adducts | High cis-selectivity |
| 2,3-diacyloxy-N-benzyloxycarbonylpiperidines | Silyl enolates | Metal triflates | trans-2-Alkylated adducts | High trans-selectivity |
Reductive Amination Approaches for Piperidine Analogues
Reductive amination is a powerful and versatile two-step method for synthesizing amines, including piperidine analogues. researchgate.netmasterorganicchemistry.com This process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. researchgate.netmasterorganicchemistry.comnih.gov A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing imines in the presence of carbonyl groups. masterorganicchemistry.com This method is broadly applicable, allowing for the synthesis of primary, secondary, and tertiary amines by carefully selecting the starting carbonyl compound and amine. researchgate.netmasterorganicchemistry.com For instance, the intramolecular reductive amination of carbohydrates is a key step in the synthesis of polyhydroxypiperidine iminosugars. researchgate.net
| Carbonyl Compound | Amine | Reducing Agent | Product |
| Aldehyde/Ketone | Ammonia/Primary Amine/Secondary Amine | NaBH₃CN, NaBH(OAc)₃, H₂/Pd/C | Substituted Piperidine |
| ω-Chloroketones | Isopropylamine | Transaminases | 2-Substituted Piperidines |
| Amino-aldehydes | - | Cobalt(II) catalyst | Piperidines |
Catalytic Hydrogenation of Precursor Nitriles and Pyridines
Catalytic hydrogenation is a widely utilized industrial process for the synthesis of amines from nitriles and pyridines. The selective hydrogenation of nitriles to primary amines is a particularly atom-economical and environmentally friendly approach. rsc.orgnih.gov This transformation is often challenging due to the potential for over-reduction and the formation of secondary and tertiary amines as byproducts. nih.gov However, significant progress has been made in developing selective catalysts. For example, iron and cobalt pincer complexes have demonstrated high activity and selectivity for the hydrogenation of various nitriles to primary amines under relatively mild conditions. rsc.orgnih.gov Similarly, polysilane/SiO₂-supported palladium catalysts have proven effective for the continuous-flow hydrogenation of nitriles. nih.gov The hydrogenation of pyridinium (B92312) salts, often catalyzed by iridium or rhodium complexes, provides a route to chiral piperidines. nih.govresearchgate.net
| Precursor | Catalyst | Product | Key Feature |
| Nitriles | Iron pincer complexes, Cobalt pincer complexes, Polysilane/SiO₂-supported Palladium | Primary Amines | High selectivity for primary amines |
| Pyridinium salts | Iridium(I) complexes with P,N-ligands, Rhodium complexes | Chiral Piperidines | Asymmetric hydrogenation |
| 2-Substituted Pyridines | Chiral phosphorous-based ligands | Enantioenriched 2-substituted piperidines | Asymmetric hydrogenation |
Advanced and Stereoselective Synthesis of 2-(2-Aminoethyl)piperidine Derivatives
The demand for enantiomerically pure piperidine derivatives in drug discovery has driven the development of advanced and stereoselective synthetic methods.
Enantioselective and Diastereoselective Synthetic Strategies
Significant efforts have been dedicated to the development of methods that control the stereochemistry at the 2-position of the piperidine ring. researchgate.net Asymmetric hydrogenation of 2-substituted pyridines and pyridinium salts using chiral catalysts, particularly those based on iridium and rhodium, is a prominent strategy for accessing enantioenriched 2-substituted piperidines. nih.govresearchgate.net Biocatalytic approaches, such as the use of transaminases, have also emerged as powerful tools for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, achieving high enantiomeric excesses. nih.govacs.org Other notable methods include the enantioselective bromocyclization of olefinic amides catalyzed by amino-thiocarbamates and palladium-catalyzed enantioselective oxidative amination of non-activated alkenes. nih.govrsc.org
| Strategy | Substrate | Catalyst/Reagent | Product | Key Feature |
| Asymmetric Hydrogenation | 2-Substituted Pyridinium Salts | Iridium(I) catalyst with P,N-ligand | Enantiomerically enriched 2-substituted piperidines | High enantioselectivity |
| Transaminase-Triggered Cyclization | ω-Chloroketones | Transaminases | Enantiopure 2-substituted piperidines | Biocatalytic, high enantiomeric excess |
| Enantioselective Bromocyclization | Olefinic Amides | Amino-thiocarbamates, DBH | Enantioenriched 2-substituted 3-bromopiperidines | Catalytic and enantioselective |
| Palladium-Catalyzed Oxidative Amination | Non-activated Alkenes | Palladium catalyst with pyridine-oxazoline ligand | Enantiomerically enriched substituted piperidines | Novel ligand for enantioselective amination |
Intramolecular Cyclization and Ring-Forming Reactions for Piperidine Scaffold Construction
Intramolecular cyclization reactions are a powerful strategy for constructing the piperidine ring system. nih.gov These reactions typically involve a substrate containing both a nitrogen source (e.g., an amino group) and a reactive site that can participate in ring closure. nih.gov A variety of methods fall under this category, including:
Radical-mediated amine cyclization: Cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes can produce piperidines. nih.gov
Intramolecular aza-Michael reactions: Organocatalytic or base-induced intramolecular aza-Michael reactions of N-tethered alkenes are effective for synthesizing substituted piperidines. nih.gov
Intramolecular hydroamination: Gold(I) or rhodium-catalyzed intramolecular hydroamination of alkenes and allenes provides a direct route to piperidine derivatives. organic-chemistry.org
Reductive cyclization: The diastereoselective reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, can be used to control the stereochemistry of the resulting piperidines. nih.gov
| Reaction Type | Substrate | Catalyst/Reagent | Product |
| Radical-mediated Amine Cyclization | Linear amino-aldehydes | Cobalt(II) catalyst | Piperidines |
| Intramolecular aza-Michael Reaction | N-tethered alkenes | Quinoline organocatalyst, TBAF, or NHC-catalyst | Substituted piperidines |
| Intramolecular Hydroamination | Allenes | Phosphinegold(I)-bis-p-nitrobenzoate complexes | Vinyl piperidines |
| Reductive Cyclization | Amino acetals | - | Diastereomerically controlled piperidines |
Chemoenzymatic and Biocatalytic Approaches
The integration of biological catalysts, such as enzymes, into synthetic pathways offers a powerful strategy for the production of complex molecules like piperidine derivatives. These chemoenzymatic and biocatalytic methods are prized for their high selectivity and operation under mild conditions.
Recent advancements have highlighted the use of hybrid bio-organocatalytic cascades for synthesizing 2-substituted piperidines. rsc.org One such approach employs a transaminase to generate a reactive imine intermediate, which then undergoes a Mannich reaction, a classic carbon-carbon bond-forming reaction. rsc.org This combination of a biocatalytic step with an organocatalytic one allows for the construction of the piperidine core with high precision.
Enzymes like alcohol dehydrogenases are also utilized in the asymmetric synthesis of chiral building blocks for piperidines. For instance, a variant from Lactobacillus kefir has been used for the asymmetric transfer hydrogenation of prochiral carbonyl derivatives, yielding (R)-alcohols that are valuable precursors for pharmaceuticals. nih.gov Furthermore, Old Yellow Enzymes (OYEs) are employed in the asymmetric reduction of cyclic enones, a key step in forming substituted cyclic structures. nih.gov Scalable flow systems with immobilized enzymes are being developed to make these biocatalytic processes more viable for industrial production. nih.gov
While direct chemoenzymatic synthesis of 2-(2-aminoethyl)piperidine is not extensively documented in readily available literature, the principles are well-established through the synthesis of related piperidine alkaloids and other nitrogen-containing heterocycles. rsc.orgnih.gov These methods demonstrate the potential for developing highly selective and efficient routes to 2-(2-aminoethyl)piperidine by leveraging enzymes to control stereochemistry and reduce the need for protecting groups and harsh reagents.
Table 1: Enzymes in the Synthesis of Piperidine Precursors This table presents examples of enzymes and their applications in synthesizing precursors and analogues related to piperidine structures.
| Enzyme Class | Specific Enzyme Example | Application in Synthesis | Reference |
|---|---|---|---|
| Transaminase | Transaminase | Generation of reactive imine for Mannich reaction | rsc.org |
| Alcohol Dehydrogenase | Variant from Lactobacillus kefir | Asymmetric transfer hydrogenation of carbonyls to chiral alcohols | nih.gov |
| Old Yellow Enzyme (OYE) | Flavin-dependent OYE | Asymmetric reduction of cyclic enones | nih.gov |
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for piperidines and other active pharmaceutical ingredients to minimize environmental impact. unibo.it This involves a focus on reducing waste, using less hazardous materials, and improving energy efficiency.
A key area of improvement is the replacement of hazardous solvents and reagents. unibo.it For example, in solid-phase peptide synthesis (SPPS), where piperidine is traditionally used for Fmoc deprotection, greener alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) are being explored to reduce toxicity and side product formation. rsc.org Solvents are also critically evaluated, with a shift towards more sustainable options and the use of solvent-free or aqueous reaction conditions where possible. unibo.itnih.gov Water, for instance, has been used as a solvent in the hydrogenation step for the synthesis of the alkaloid papaverine, which features a related heterocyclic structure. orgchemres.org
The development of reusable, heterogeneous catalysts is another cornerstone of green synthetic chemistry. ajchem-a.com For the synthesis of piperidine derivatives, catalysts like nanomagnetite (Fe3O4) have been used to facilitate reactions under milder conditions, such as ultrasound irradiation, with the catalyst being easily recoverable and recyclable. ajchem-a.com Similarly, graphene oxide functionalized with 1-(2-aminoethyl)piperazine (B7761512) has been developed as a reusable organocatalyst for the synthesis of various heterocyclic compounds. researchgate.net
These green approaches offer significant advantages over classical methods, such as the Dieckmann condensation for N-substituted piperidones, by providing more efficient and environmentally benign pathways to these important chemical scaffolds. nih.gov The application of these principles is crucial for the sustainable production of 2-(2-aminoethyl)piperidine and its derivatives in the pharmaceutical and chemical industries.
Table 2: Green Chemistry Strategies in Piperidine-Related Syntheses This table outlines various green chemistry approaches and their benefits in the synthesis of piperidines and related compounds.
| Green Chemistry Principle | Specific Application | Advantages | Reference |
|---|---|---|---|
| Use of Greener Solvents | Water-solvent medium for hydrogenation | Reduced environmental impact, improved safety | orgchemres.org |
| Alternative Reagents | 3-(diethylamino)propylamine (DEAPA) instead of piperidine | Minimized side product formation, lower toxicity | rsc.org |
| Reusable Catalysts | Nanomagnetite (Fe3O4), Functionalized Graphene Oxide | Easy recovery and reuse, reduced waste | ajchem-a.comresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of 2 2 Aminoethyl Piperidine Systems
Fundamental Acid-Base Properties and Protonation Equilibria of Diamines
As a diamine, 2-(2-aminoethyl)piperidine exhibits basic properties and can accept protons at its nitrogen centers. The protonation equilibria are characterized by two distinct pKa values, corresponding to the protonation of the primary and tertiary amino groups. Thermodynamic studies of related diamines, such as homopiperazine, piperazine (B1678402), and N-(2-aminoethyl)-piperazine, provide insights into the factors influencing these equilibria, including the electronic and steric environment of the nitrogen atoms. acs.org
The protonation process can be described by the following equilibria:
First Protonation: H₂N-(CH₂)₂-piperidine + H₂O ⇌ H₃N⁺-(CH₂)₂-piperidine + OH⁻
Second Protonation: H₃N⁺-(CH₂)₂-piperidine + H₂O ⇌ H₃N⁺-(CH₂)₂-piperidine-H⁺ + OH⁻
The relative basicity of the two nitrogen atoms determines the order of protonation. Generally, the primary amine is more basic than the tertiary amine in the gas phase; however, in aqueous solution, solvation effects can influence the relative pKa values. Studies on similar polyamines have shown that pKa values decrease with increasing temperature. acs.org
Table 1: Thermodynamic Properties of Protonation for Related Amines acs.org
| Amine | ΔH⁰ (kJ/mol) | ΔS⁰ (J/mol·K) | ΔG⁰ (kJ/mol) |
| 1,4-bis(3-aminopropyl) piperazine (1st pKa) | -48.5 | 3.4 | -49.5 |
| 1,3-bis(aminomethyl) cyclohexane (B81311) (1st pKa) | -48.1 | 5.3 | -49.7 |
| tris(2-aminoethyl) amine (1st pKa) | -47.1 | 7.9 | -49.5 |
| 1,4-bis(3-aminopropyl) piperazine (2nd pKa) | -53.2 | -13.0 | -49.3 |
| 1,3-bis(aminomethyl) cyclohexane (2nd pKa) | -53.4 | -11.9 | -49.8 |
| tris(2-aminoethyl) amine (2nd pKa) | -51.2 | -5.7 | -49.5 |
| 1,4-bis(3-aminopropyl) piperazine (3rd pKa) | -33.9 | -21.4 | -27.5 |
| tris(2-aminoethyl) amine (3rd pKa) | -44.5 | -16.5 | -39.6 |
This data is for related polyamines and serves to illustrate the thermodynamic principles involved in the protonation of such molecules.
Nucleophilic and Electrophilic Behavior of Amine Functionalities
The lone pairs of electrons on the nitrogen atoms of 2-(2-aminoethyl)piperidine make it a potent nucleophile, enabling it to participate in a variety of reactions.
Alkylation and Acylation Reactions
Both the primary and tertiary amine groups can undergo alkylation and acylation. The primary amine is generally more reactive towards alkylating and acylating agents due to less steric hindrance.
Alkylation: The N-alkylation of the piperidine (B6355638) nitrogen can be achieved using alkyl halides. researchgate.netchemicalforums.com The reaction typically proceeds via an SN2 mechanism. The choice of solvent and base is crucial to control the extent of alkylation and prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net For instance, reductive alkylation with aldehydes or ketones using reducing agents like NaBH(OAc)₃ can selectively introduce alkyl groups. nih.gov
Acylation: Acylation with acyl chlorides or anhydrides readily occurs at the primary amine to form amides. The tertiary amine of the piperidine ring is significantly less reactive towards acylation.
Condensation Reactions, including Schiff Base Formation
The primary amino group of 2-(2-aminoethyl)piperidine readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. sigmaaldrich.comasrjetsjournal.org These reactions are often catalyzed by a small amount of acid. asrjetsjournal.org
For example, the condensation of 2-(2-aminoethyl)piperidine with 3-methoxysalicylaldehyde results in the formation of a tridentate Schiff base ligand. sigmaaldrich.comsigmaaldrich.com Such ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with various metal ions. researchgate.netresearchgate.net The formation of the imine (azomethine) group (C=N) is a key feature of these reactions. asrjetsjournal.org The Knoevenagel condensation, a related reaction involving active methylene (B1212753) compounds and carbonyls, is often catalyzed by secondary amines like piperidine. juniperpublishers.comorganic-chemistry.orgacs.orgnumberanalytics.comnih.gov
Ring Reactivity and Transformations of the Piperidine Moiety
The piperidine ring itself can participate in various chemical transformations, including ring-opening and ring-closure reactions.
Ring-Opening and Ring-Closure Reaction Mechanisms
Ring-Opening: Under certain conditions, the piperidine ring can undergo cleavage. For instance, photooxidation of N-substituted piperidines can lead to the formation of acyclic aminoaldehydes. researchgate.net Oxidative cleavage of the piperidine ring can also be achieved through other methods, sometimes leading to the formation of dicarbonyl compounds that can be used in subsequent reactions. nih.gov
Ring-Closure: Conversely, the formation of the piperidine ring is a fundamental transformation in organic synthesis. Intramolecular cyclization reactions are a common strategy for constructing the piperidine skeleton. nih.gov These can include metal-catalyzed cyclizations, electrophilic cyclizations, and aza-Michael reactions. nih.gov
Kinetic and Thermodynamic Studies of Reaction Pathways
The study of reaction kinetics and thermodynamics provides a deeper understanding of the factors that control the rates and outcomes of reactions involving 2-(2-aminoethyl)piperidine systems.
Thermodynamic investigations, particularly for protonation equilibria, reveal the enthalpy and entropy changes associated with these processes. acs.org These studies help in predicting the behavior of such amines under different temperature conditions. For instance, the pKa values of polyamines generally decrease as the temperature increases, which has implications for their application in processes like CO₂ capture. acs.org
Structure-Reactivity Relationships within the 2-(2-Aminoethyl)piperidine Framework
It is crucial to emphasize that the following findings pertain to the 4-(2-aminoethyl)piperidine scaffold and are presented here for illustrative purposes only. The positional difference of the aminoethyl group (position 2 vs. 4) would undoubtedly influence the conformational properties and receptor interactions of the molecule, meaning these results cannot be directly extrapolated to the 2-(2-aminoethyl)piperidine framework.
Influence of N-Substitution on the Piperidine Ring
In studies on 4-(2-aminoethyl)piperidine derivatives, the nature of the substituent on the piperidine nitrogen atom was found to be a critical determinant of affinity for the σ1 receptor. d-nb.infonih.govresearchgate.net
A key finding was that a small alkyl substituent, specifically a methyl group, on the piperidine nitrogen resulted in a marked increase in σ1 receptor affinity compared to the unsubstituted (N-H) analog. d-nb.infonih.gov Conversely, introducing a larger ethyl group or a bulky tosyl group on the piperidine nitrogen led to a considerable decrease in σ1 affinity. d-nb.inforesearchgate.net This suggests that the size and nature of the substituent at this position are crucial for optimal interaction with the receptor's binding pocket.
Molecular dynamics simulations for the 4-substituted analogs suggest that the interactions of the basic piperidine nitrogen and its substituents within a lipophilic binding pocket are responsible for these differences in affinity. d-nb.infonih.gov
The table below summarizes the σ1 receptor affinity for a selection of N-substituted 4-(2-aminoethyl)piperidine derivatives, illustrating these structure-reactivity relationships.
| Compound (Based on 4-substituted scaffold) | N-Substituent | σ1 Receptor Affinity (Ki, nM) |
| 4a | H | 165 |
| 18a (N-methylated analog) | CH₃ | 7.9 |
| 18b (N-ethylated analog) | CH₂CH₃ | Lower affinity |
| 13a (N-tosylated analog) | Tosyl | Lower affinity |
Data sourced from studies on 4-(2-aminoethyl)piperidine derivatives and is for illustrative purposes only. d-nb.inforesearchgate.net
Influence of Substituents on the Aminoethyl Side Chain
Further investigations into the 4-(2-aminoethyl)piperidine framework have explored modifications to the terminal amine of the side chain. These studies have shown that the nature of the substituent on the aminoethyl group also plays a significant role in modulating the biological activity profile.
For instance, in the N-methylated piperidine series, variations in the substitution on the terminal nitrogen of the aminoethyl chain led to compounds with consistently high σ1 receptor affinity. researchgate.net
The following interactive table presents data for N-methylated 4-(2-aminoethyl)piperidine derivatives with different substituents on the side-chain amine.
| Compound (Based on 4-substituted scaffold) | Side-Chain Amine Substituent | σ1 Receptor Affinity (Ki, nM) |
|---|---|---|
| 20a | N,N-dimethyl | 5.4 |
| 21a | Piperidin-1-yl | 5.3 |
| 22a | Morpholin-4-yl | 6.5 |
Data sourced from studies on 4-(2-aminoethyl)piperidine derivatives and is for illustrative purposes only. researchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular framework of 2-(2-Aminoethyl)piperidine 2HCl. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.
Multi-Nuclear NMR Techniques (¹H, ¹³C, ¹⁵N) and Their Application
A combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy offers a complete picture of the molecule's carbon and nitrogen skeleton.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The signals corresponding to the protons on the piperidine (B6355638) ring and the aminoethyl side chain exhibit characteristic chemical shifts and coupling patterns, allowing for their unambiguous assignment. For the related free base, N-(2-Aminoethyl)piperidine, characteristic proton signals are observed. nih.govchemicalbook.com In the dihydrochloride (B599025) salt, the protonation of the nitrogen atoms leads to downfield shifts of adjacent protons.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy can directly probe the nitrogen atoms, providing valuable information about their chemical environment and hybridization state. The protonation of the two nitrogen atoms in the dihydrochloride salt would result in significant changes in their ¹⁵N chemical shifts compared to the free base, confirming the salt formation.
Table 1: Representative NMR Data for the N-(2-Aminoethyl)piperidine Moiety
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
| ¹H | ~2.8 | m | CH₂ (piperidine, adjacent to N) |
| ¹H | ~2.7 | t | CH₂ (ethyl, adjacent to piperidine N) |
| ¹H | ~2.6 | t | CH₂ (ethyl, adjacent to NH₂) |
| ¹H | ~1.5 | m | CH₂ (piperidine) |
| ¹H | ~1.4 | m | CH₂ (piperidine) |
| ¹³C | ~60 | s | CH₂ (ethyl, adjacent to piperidine N) |
| ¹³C | ~55 | s | CH₂ (piperidine, adjacent to N) |
| ¹³C | ~40 | s | CH₂ (ethyl, adjacent to NH₂) |
| ¹³C | ~26 | s | CH₂ (piperidine) |
| ¹³C | ~24 | s | CH₂ (piperidine) |
Note: Data is representative and can vary based on solvent and experimental conditions. The chemical shifts for the dihydrochloride salt would be expected to shift downfield due to the electron-withdrawing effect of the protonated nitrogen atoms.
Advanced NMR Methods for Conformational Analysis and Dynamics
Beyond basic structural assignment, advanced NMR techniques can unravel the conformational preferences and dynamic processes of this compound in solution. copernicus.org Methods like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, providing insights into the molecule's preferred three-dimensional shape. ipb.pt Furthermore, relaxation dispersion NMR experiments can be employed to study the kinetics of conformational exchange, particularly the interconversion between different chair conformations of the piperidine ring and the rotation around the C-C and C-N bonds of the ethylamino side chain. nih.gov These studies are crucial for understanding how the molecule behaves in a dynamic solution environment. copernicus.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are powerful complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for N-H stretching and bending vibrations of the protonated amino groups (NH₃⁺ and NH₂⁺), C-H stretching and bending vibrations of the piperidine ring and ethyl chain, and C-N stretching vibrations. nih.govthermofisher.com The presence of strong, broad absorptions in the IR spectrum in the region of 2400-3000 cm⁻¹ is indicative of the ammonium (B1175870) hydrochloride salts. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information on the carbon backbone vibrations. chemicalbook.com
Table 2: Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch (NH₃⁺ and NH₂⁺) | 3200 - 2800 |
| C-H Stretch (aliphatic) | 3000 - 2850 |
| N-H Bend (NH₃⁺ and NH₂⁺) | 1600 - 1500 |
| C-H Bend | 1470 - 1350 |
| C-N Stretch | 1250 - 1020 |
Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) would be suitable. The mass spectrum would show a peak corresponding to the molecular ion of the free base [C₇H₁₆N₂]⁺ or the protonated molecule [C₇H₁₇N₂]⁺, from which the molecular formula can be confirmed. nih.gov
Furthermore, analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways would involve the cleavage of the C-C bond of the ethyl side chain and the fragmentation of the piperidine ring, leading to characteristic daughter ions that help to piece together the molecular structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. libretexts.org This technique yields a three-dimensional model of the molecule, revealing bond lengths, bond angles, and torsional angles with high precision. For this compound, a crystal structure would confirm the connectivity of the atoms and the chair conformation of the piperidine ring. It would also show the stereochemical relationship between the substituents on the ring.
Analysis of Hydrogen Bonding Networks and Crystal Packing
A key feature revealed by X-ray crystallography is the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice. mdpi.com For this compound, the protonated amino groups and the chloride counter-ions would be expected to participate in a complex network of hydrogen bonds. mdpi.comresearchgate.net These N-H···Cl hydrogen bonds would be the primary forces dictating the crystal packing arrangement. Analysis of these interactions provides crucial insights into the solid-state stability and properties of the compound. mdpi.comresearchgate.net
Elucidation of Absolute Configuration in Chiral Analogues
The determination of the absolute configuration of chiral analogues of 2-(2-aminoethyl)piperidine is a critical aspect of their stereochemical characterization. Since 2-(2-aminoethyl)piperidine itself is achiral, chirality is introduced through substitution on the piperidine ring or the aminoethyl side chain. The absolute configuration of these chiral derivatives is most definitively established using single-crystal X-ray crystallography.
In a study on chiral piperidine derivatives, it was demonstrated that X-ray crystallography is a powerful tool for assessing the conformational modifications of the piperidine heterocycle as its substitution pattern is altered. nih.gov The conformation of the piperidine ring, which is typically a chair conformation, can be influenced by the hybridization state of the carbon atom alpha to the piperidinic nitrogen. nih.gov For instance, a Csp3 hybridized carbon favors the chair conformer, while a Csp2 hybridized carbon can distort the ring towards a half-chair conformation. nih.gov
The synthesis of chiral analogues often involves diastereoselective or enantioselective reactions. For example, the diastereoselective reduction of a tetrasubstituted double bond in a piperidine precursor has been employed to synthesize chiral methyl 2-piperidin-2-ylpropanoates. researchgate.net The absolute configuration of the resulting products is then typically confirmed by X-ray analysis of a crystalline derivative. nih.gov
One common strategy involves the use of chiral auxiliaries or catalysts to control the stereochemistry during synthesis. nih.gov For instance, new racemic vicinal amino alcohol derivatives with axial chirality have been prepared and their enantiomers resolved using chiral chromatography. nih.gov The absolute configuration of the separated enantiomers was then determined using X-ray crystallography, providing unambiguous proof of their three-dimensional arrangement. nih.govnih.gov The crystal structure reveals the precise spatial orientation of the substituents, allowing for the assignment of R/S or M/P descriptors.
Table 1: Crystallographic Data for a Chiral Piperidine Derivative
| Parameter | Value |
| Compound | (-)-(S)-5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.345(1) |
| b (Å) | 12.456(2) |
| c (Å) | 14.123(3) |
| V (ų) | 1468.1(5) |
| Z | 4 |
| Data sourced from a study on the chiral resolution and absolute configuration of pyridazinone derivatives. nih.gov |
Theoretical and Computational Chemistry Investigations of 2 2 Aminoethyl Piperidine Systems
Quantum Mechanical Calculations for Electronic Structure and Bonding
Quantum mechanical calculations serve as a powerful tool to elucidate the electronic structure and bonding characteristics of 2-(2-aminoethyl)piperidine systems. These methods provide fundamental insights into the molecule's behavior at the atomic level.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to piperidine (B6355638) derivatives to predict their geometries and energies. nih.gov
DFT calculations, for instance at the B3LYP/6-311G** level of theory, can be employed to determine the optimized ground state geometry of 2-(2-aminoethyl)piperidine. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. For substituted piperidine systems, DFT has been used to predict heats of formation and evaluate thermal stability through the calculation of bond dissociation energies. nih.gov Such studies have shown that the homolysis of bonds involving substituents is often a key factor in the stability of these compounds. nih.gov
In a study on piperidine derivatives, DFT calculations at the M06-2X/6-311++G(d,p) level of theory were used to investigate molecular electronic structure properties. researchgate.net The calculated vibrational energies from these studies were found to be in excellent agreement with experimental data from FT-IR spectroscopy. researchgate.net Natural Bond Orbital (NBO) analysis, another component of DFT studies, offers insights into intramolecular charge transfer interactions and their corresponding stabilization energies. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of 2-(2-aminoethyl)piperidine systems, MD simulations provide valuable information about the molecule's conformational flexibility and the influence of solvent on its behavior.
MD simulations have been utilized to explore the binding of piperidine derivatives to biological targets, such as the σ1 receptor. d-nb.info These simulations can reveal how different substituents on the piperidine ring and its nitrogen atom interact with the binding pocket of a receptor. d-nb.info By calculating the binding free energy, researchers can understand the factors that contribute to the affinity of the ligand for the receptor. d-nb.info
Furthermore, MD simulations can shed light on the conformational preferences of the piperidine ring and its substituents. For instance, simulations can help determine whether a substituent adopts an equatorial or axial orientation, which can significantly impact the molecule's biological activity and physical properties.
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the structural elucidation of molecules like 2-(2-aminoethyl)piperidine.
The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational means is a significant area of research. github.io Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Hartree-Fock or DFT calculations, can predict isotropic shielding values, which are then converted to chemical shifts. uncw.edu To improve accuracy, it is common to perform a conformational search to identify low-energy conformers. github.iouncw.edu The predicted chemical shifts for each conformer are then averaged, weighted by their Boltzmann population, to obtain a final predicted spectrum. uncw.edu This approach has been shown to be useful for distinguishing between diastereomers and assigning relative configurations. github.io
Similarly, vibrational frequencies can be calculated using quantum mechanical methods like DFT. researchgate.net The predicted frequencies can be compared with experimental infrared (IR) spectra to confirm the structure of the synthesized compound and to understand the vibrational modes of different functional groups within the molecule.
In Silico Mechanistic Studies and Transition State Analysis
In silico mechanistic studies and transition state analysis are computational techniques used to investigate the pathways of chemical reactions. For systems involving 2-(2-aminoethyl)piperidine, these methods can be used to understand its reactivity and the mechanisms of reactions in which it participates.
For example, computational studies can be employed to model the reaction of 2-(2-aminoethyl)piperidine with other molecules. By calculating the energies of reactants, products, and potential transition states, researchers can determine the most likely reaction mechanism and predict reaction rates. These studies often involve DFT calculations to map out the potential energy surface of the reaction.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. researchgate.netmdpi.comconicet.gov.ar
In the context of piperidine derivatives, QSAR (Quantitative Structure-Activity Relationship), a subset of QSPR, has been used to predict the toxicity of these compounds. nih.gov These models are typically built using a set of known compounds (a training set) and their measured properties. nih.gov Molecular descriptors, which are numerical representations of the molecule's structure, are calculated for each compound in the training set. conicet.gov.arnih.gov Statistical methods, such as multilinear regression or machine learning algorithms, are then used to develop a mathematical equation that relates the descriptors to the property of interest. nih.gov
Applications in Chemical Sciences and Advanced Materials Research Non Clinical Focus
As Versatile Building Blocks in Complex Organic Synthesis
As Versatile Building Blocks in Complex Organic Synthesis
The structural features of 2-(2-aminoethyl)piperidine, specifically its bifunctional nature containing both a primary and a secondary amine, make it a valuable starting material or intermediate in the synthesis of more complex molecules.
The dual amine functionalities within the 2-(2-aminoethyl)piperidine molecule provide reactive sites for the construction of various cyclic structures. For instance, it can undergo condensation reactions with other molecules to form novel heterocyclic systems. A notable example is its [1+1] condensation reaction with 3-methoxy salicylaldehyde, which results in the formation of a tridentate Schiff base ligand. sigmaaldrich.comchemicalbook.com Such ligands are crucial in coordination chemistry for the synthesis of metal complexes with specific catalytic or material properties.
The piperidine (B6355638) ring itself is a common motif in many biologically active natural products and synthetic compounds. The presence of the aminoethyl side chain offers a point for further chemical modification, allowing for the elaboration of the piperidine core into more complex polycyclic systems. This strategic positioning of reactive groups enables chemists to build intricate molecular architectures that can serve as scaffolds for new chemical entities.
Beyond the realm of biologically active molecules, 2-(2-aminoethyl)piperidine serves as a key intermediate in the synthesis of various specialty chemicals. It is utilized in the preparation of linkage isomers such as trans-bis[1-(2-aminoethyl)piperidine]dinitronickel and trans-bis[1-(2-aminoethyl)piperidine]dinitritonickel. sigmaaldrich.comchemicalbook.com These types of coordination compounds are of interest in materials science for their potential magnetic and electronic properties.
Furthermore, this compound is employed in the modification of polymers, such as vinylbenzyl chloride/divinylbenzene gel copolymers. sigmaaldrich.comchemicalbook.com By grafting the 2-(2-aminoethyl)piperidine moiety onto the polymer backbone, the resulting material is endowed with new properties, such as the ability to chelate metal ions or act as a basic catalyst. This functionalization opens up applications in areas like water treatment, catalysis, and chromatography.
The related compound, 2-(aminomethyl)piperidine, further illustrates the synthetic utility of this class of molecules. It is a reactant in the synthesis of annulated N-heterocyclic carbene ligands, M3 muscarinic receptor antagonists, selective 5-ht5A receptor antagonists, and ternary platinum(II) complexes. sigmaaldrich.comchemicalbook.com
Role in Supramolecular Chemistry and Host-Guest Recognition
The ability of 2-(2-aminoethyl)piperidine and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, makes them valuable components in the field of supramolecular chemistry.
While direct use of 2-(2-aminoethyl)piperidine 2HCl in the synthesis of well-known Metal-Organic Frameworks (MOFs) is not extensively documented in the provided search results, the principles of MOF construction often rely on organic linkers containing amine functionalities. These amine groups can coordinate with metal ions to form the characteristic porous structures of MOFs. For example, the synthesis of NH2-UiO-66 NMOF involves heating a mixture of ZrCl4 and 2-amino terephthalic acid ligand. nih.gov The amino groups on the organic linker are crucial for the framework's properties and can be post-synthetically modified. nih.gov This suggests that bifunctional amines like 2-(2-aminoethyl)piperidine could potentially be incorporated as ligands or modulators in the synthesis of novel MOFs with tailored pore environments and functionalities.
A significant area of application for amines is in the capture of carbon dioxide (CO2). Aqueous amine solutions are widely studied for their ability to chemically absorb CO2 from flue gas streams. While the provided search results focus heavily on piperazine (B1678402) and its derivative N-(2-aminoethyl)piperazine (AEP) for CO2 capture, the underlying chemistry is relevant. researchgate.netresearchgate.net These compounds react with CO2 to form carbamates, effectively removing the gas from a mixture.
A blend of piperazine (PZ) and N-(2-aminoethyl)piperazine (AEP) has been proposed as a superior solvent for CO2 capture. researchgate.netresearchgate.net This blend helps to mitigate the precipitation issues associated with concentrated piperazine while maintaining a high CO2 absorption rate and resistance to degradation. researchgate.netresearchgate.net The thermal degradation of piperazine can lead to the formation of N-(2-aminoethyl)piperazine. utexas.edu A thermodynamic model for the PZ/AEP/H2O/CO2 system has been developed to predict its properties for CO2 capture applications. illinois.edu
Although direct data on 2-(2-aminoethyl)piperidine for CO2 capture is not present in the search results, its structural similarity to AEP suggests it could be a candidate for similar applications, warranting further investigation.
Applications in Advanced Materials Science
The versatility of 2-(2-aminoethyl)piperidine extends into the realm of advanced materials science. As previously mentioned, its use in modifying polymer resins demonstrates its role in creating functional materials. sigmaaldrich.comchemicalbook.com These modified polymers can be designed for specific applications, including ion exchange resins, catalysts, and materials for solid-phase synthesis.
The ability of the amine groups to interact with various surfaces and molecules also suggests potential applications in the development of coatings, adhesives, and sensors. The incorporation of this compound into a material's structure can impart specific chemical reactivity or binding capabilities.
Polymer Chemistry and Functional Material Design
The unique structure of N-(2-aminoethyl)piperidine, derived from its dihydrochloride (B599025) salt, with its distinct reactive sites, allows for its incorporation into a variety of polymer architectures. This leads to the development of functional materials with tailored properties.
The primary amine group of N-(2-aminoethyl)piperidine can readily participate in various polymerization reactions. For instance, it can react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The presence of the piperidine ring within the polymer backbone introduces a degree of rigidity and can influence the thermal and mechanical properties of the resulting material.
One notable application is in the modification of existing polymers. Research has shown that N-(2-aminoethyl)piperidine can be used to modify vinylbenzyl chloride/divinylbenzene gel copolymer beads. This modification introduces reactive amine groups onto the surface of the polymer beads, enhancing their utility in solid-phase organic synthesis.
Furthermore, piperidine-containing polymers have been investigated for their potential as stabilizers for thermoplastic materials. epo.org The incorporation of the piperidine moiety can enhance the resistance of polymers to thermo-oxidative degradation. epo.org While not directly using this compound, the synthesis of piperidine-based sodium alginate/poly(vinyl alcohol) films for potential drug delivery applications highlights the utility of the piperidine structure in creating functional polymeric materials. nih.gov
The design of functional materials also extends to the realm of coordination chemistry. N-(2-aminoethyl)piperidine can act as a chelating ligand, binding to metal ions through its two nitrogen atoms. This property allows for the creation of metal-polymer complexes with interesting catalytic or magnetic properties.
| Polymer/Functional Material | Role of 2-(2-Aminoethyl)piperidine | Potential Application Area |
| Modified Vinylbenzyl Chloride/Divinylbenzene Copolymer | Introduces reactive amine functional groups | Solid-phase organic synthesis |
| Polyamides/Polyureas | Diamine monomer | Engineering thermoplastics |
| Piperidine-based Sodium Alginate/Poly(vinyl alcohol) Films | Structural component | Bioactive films, Drug delivery |
| Metal-Polymer Complexes | Chelating ligand | Catalysis, Magnetic materials |
| Stabilized Thermoplastic Polymers | Stabilizing agent against thermo-oxidation | Polymer manufacturing |
Surface Modification and Nanomaterial Functionalization
The reactive nature of the amine groups in N-(2-aminoethyl)piperidine makes it a candidate for the surface modification of various materials, including nanomaterials. Such modifications are crucial for tailoring the surface properties of materials to suit specific applications.
In the context of surface modification, the amine groups can be grafted onto surfaces containing complementary functional groups, such as carboxyl or epoxy groups. This process can alter the surface's hydrophilicity, charge, and reactivity. For instance, the modification of silica (B1680970) surfaces with amine-containing molecules is a common strategy to introduce positive charges or to provide anchor points for further functionalization. While direct studies using 2-(2-Aminoethyl)piperidine for this purpose are not widely reported, the principles of amine-based surface modification are well-established.
The functionalization of nanomaterials is another area where this compound could find use. For example, gold nanoparticles can be functionalized with amine-terminated ligands to enhance their catalytic activity or to enable their conjugation with biomolecules. The primary amine of N-(2-aminoethyl)piperidine could be used to attach the molecule to the nanoparticle surface, while the piperidine group could influence the particle's dispersibility and interaction with its environment. Similarly, the surface of magnetic nanoparticles could be modified to introduce piperidine functionalities, potentially enabling their use in specialized separation or sensing applications.
The ability to introduce a piperidine moiety onto a surface can be advantageous in various advanced material applications. Piperidine derivatives have been studied for their role in creating materials with specific pharmacological activities, and incorporating them onto material surfaces could impart these properties to the material itself. nih.govmdpi.comresearchgate.net
| Material | Modification/Functionalization | Potential Outcome/Application |
| Silica Surfaces | Grafting of amine groups | Altered surface charge, anchor points for further functionalization |
| Gold Nanoparticles | Ligand attachment | Enhanced catalytic activity, bioconjugation |
| Magnetic Nanoparticles | Surface functionalization | Targeted separation, specialized sensing |
| Polymeric Films | Layer-by-layer assembly | Creation of functional thin films |
Future Research Directions and Emerging Avenues for 2 2 Aminoethyl Piperidine Systems
Development of Bio-Inspired and Biomimetic Chemical Systems (excluding biological effects)
The principles of bio-inspiration and biomimicry, which replicate strategies found in nature, offer a fertile ground for the application of 2-(2-aminoethyl)piperidine derivatives. Natural systems often rely on specific molecular interactions for self-assembly and function, a concept that can be harnessed using synthetic building blocks. cam.ac.uknih.gov
Future research can focus on incorporating the 2-(2-aminoethyl)piperidine scaffold into larger molecular architectures that mimic natural processes. For instance, its diamine structure is suitable for creating peptide-like backbones or oligomers. These synthetic peptides could be designed to self-assemble into higher-order structures like nanofibres or hydrogels, inspired by the self-assembly of amyloid fibrils or extracellular matrix proteins. nih.gov Another promising avenue is the development of mussel-inspired adhesive polymers. nih.gov The amine groups of 2-(2-aminoethyl)piperidine can be functionalized to mimic the catechol and amine residues found in mussel foot proteins, which are responsible for their remarkable underwater adhesion. nih.govmdpi.com This could lead to the creation of novel non-biological adhesives and coatings for specialized material applications.
Integration into High-Throughput Synthesis and Screening Methodologies
The discovery of new materials and functional molecules is increasingly driven by high-throughput synthesis and screening, which allow for the rapid generation and evaluation of large, diverse chemical libraries. nih.govumd.edu The 2-(2-aminoethyl)piperidine scaffold is exceptionally well-suited for these methodologies. Its two distinct amine groups provide handles for orthogonal chemistry, where each amine can be selectively functionalized in a stepwise manner.
This dual functionality allows for the creation of extensive combinatorial libraries. umd.edu5z.com For example, using automated, parallel synthesis techniques, the primary amine could be reacted with a diverse set of carboxylic acids to form a library of amides, while the piperidine (B6355638) nitrogen could subsequently be reacted with a library of alkylating agents or sulfonyl chlorides. 5z.comnih.gov Such methods enable the generation of thousands of discrete compounds with systematic variations. umd.edu These libraries can then be screened for novel chemical or physical properties, accelerating the discovery of new catalysts, functional polymers, or materials with unique optical or electronic characteristics. nih.gov Multicomponent reactions (MCRs), which combine three or more reactants in a single step, represent another efficient strategy for rapidly building molecular complexity around the piperidine core. taylorfrancis.com
Exploration of Novel Physical and Chemical Properties through Derivatization
Systematic derivatization of the 2-(2-aminoethyl)piperidine core is a key strategy for tuning its physicochemical properties. By adding different functional groups to its nitrogen atoms, researchers can modulate characteristics such as lipophilicity, solubility, polarity, and coordination behavior. nih.gov
A study on a series of 4-(2-aminoethyl)-2-phenylpiperidine derivatives demonstrated that modifying the substituent on the piperidine nitrogen atom significantly alters the compound's lipophilicity, measured as the distribution coefficient at pH 7.4 (logD₇.₄). nih.govnih.gov Introducing a simple methyl group, for instance, can change the lipophilic profile compared to the unsubstituted amine. nih.govresearchgate.net This ability to fine-tune properties is crucial for applications in materials science, such as controlling the solubility of a polymer building block or the surface energy of a coating.
Further research could systematically explore a wider range of derivatives to map structure-property relationships. This includes investigating how different substituents affect thermal stability, pKa values of the amine groups, and the compound's ability to act as a ligand for metal ions. researchgate.net The formation of tridentate Schiff base ligands has been demonstrated with the isomeric 1-(2-Aminoethyl)piperidine, indicating potential for creating novel coordination complexes and catalysts. sigmaaldrich.com
Below is a data table based on research findings, illustrating how derivatization impacts a key physicochemical property.
| Compound | Piperidine N-Substituent | Measured Property (logD₇.₄) | Reference |
|---|---|---|---|
| Derivative 1 (4a) | -H | 0.14 | nih.govnih.gov |
| Derivative 2 (18a) | -Tosyl | 1.58 | nih.govnih.gov |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The 2-(2-aminoethyl)piperidine scaffold serves as a powerful bridge between fundamental organic chemistry and applied materials science. Its bifunctional nature makes it an ideal monomer or cross-linking agent for the synthesis of advanced polymers. For example, it can be reacted with diacyl chlorides or diisocyanates to form novel polyamides and polyureas, respectively. The piperidine ring, incorporated into the polymer backbone, would impart specific conformational constraints and properties.
A documented application involves the use of the related isomer, 1-(2-aminoethyl)piperidine, to functionalize vinylbenzyl chloride/divinylbenzene copolymer beads. sigmaaldrich.com This surface modification introduces reactive amine groups onto the polymer support, which can be used for further chemical transformations, such as solid-phase synthesis or the immobilization of catalysts.
Another emerging field is the use of diamine linkers in the synthesis of Metal-Organic Frameworks (MOFs), which are highly porous crystalline materials with applications in gas storage, separation, and catalysis. researchgate.netmdpi.comnih.gov The defined geometry and spacing of the two amine groups in 2-(2-aminoethyl)piperidine could be exploited to create novel MOF topologies with tailored pore sizes and chemical environments. researchgate.netmdpi.com This interdisciplinary approach, combining the precise synthesis of organic linkers with the engineering of crystalline inorganic-organic hybrid materials, represents a significant direction for future research.
Q & A
Q. What are the standard synthetic routes for 2-(2-Aminoethyl)piperidine 2HCl, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, in -(2-chloroethyl)piperidine·HCl reacts with 2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromene in dry acetone under reflux (60–70°C for 8 h) with K₂CO₃ as a base. Yield optimization requires strict anhydrous conditions and stoichiometric control of the base. Post-reaction workup involves ethyl acetate/water extraction and rotary evaporation .
Key Parameters:
| Reaction Component | Example Conditions | Yield Impact |
|---|---|---|
| Solvent | Dry acetone | Polar aprotic solvents enhance nucleophilicity. |
| Base | K₂CO₃ (2 mmol) | Excess base prevents HCl interference but may cause side reactions. |
| Temperature | 60–70°C | Higher temperatures accelerate kinetics but risk decomposition. |
Q. How is the compound characterized, and which analytical techniques are most reliable?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in ) confirm structural integrity by identifying peaks for the piperidine ring (δ 1.5–3.0 ppm) and ethylamine sidechain (δ 2.8–3.5 ppm).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₀H₁₆Cl₂N₂ = 235.16 g/mol) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction outcomes when using this compound as a ligand?
Methodological Answer: Contradictions in enzyme inhibition assays (e.g., variable IC₅₀ values) may arise from:
- Protonation State : The dihydrochloride salt’s solubility varies with pH, affecting ligand-receptor binding. Adjust buffer pH (6.5–7.5) to match physiological conditions .
- Counterion Effects : Replace Cl⁻ with non-coordinating ions (e.g., TFA) during purification to minimize interference .
- Data Validation : Use orthogonal assays (e.g., SPR for binding kinetics, fluorescence polarization for occupancy) .
Q. What strategies improve the compound’s stability in long-term biochemical assays?
Methodological Answer:
Q. How can researchers optimize purification methods to isolate high-purity this compound?
Methodological Answer:
- Column Chromatography : Use silica gel (200–300 mesh) with eluents like CH₂Cl₂:MeOH (9:1) for baseline separation of byproducts .
- Recrystallization : Dissolve in hot ethanol, then cool to -20°C for crystal formation. Monitor via TLC (MeOH:DCM = 4:6) .
- Ion Exchange : Employ Dowex 50WX2 resin to replace Cl⁻ with acetate, improving solubility in polar solvents .
Q. What are the compound’s applications in receptor-ligand interaction studies?
Methodological Answer:
- Sigma-2 Receptor Studies : The piperidine moiety acts as a pharmacophore. Radiolabel with ³H or ¹⁴C for competitive binding assays (see for analogous indole-based ligands) .
- GPCR Targeting : Modify the ethylamine sidechain to enhance selectivity for adrenergic or dopaminergic receptors .
- Kinetic Analysis : Use stopped-flow fluorimetry to measure on/off rates (kon/koff) in µM–nM affinity ranges .
Analytical and Safety Considerations
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
